molecular formula C8H9NO3 B12967413 3-(Pyridin-2-yloxy)propanoic acid CAS No. 1453-89-0

3-(Pyridin-2-yloxy)propanoic acid

Cat. No.: B12967413
CAS No.: 1453-89-0
M. Wt: 167.16 g/mol
InChI Key: JLHJIHBEOBSZKA-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)propanoic acid typically involves the reaction of 2-hydroxypyridine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine attacks the bromine atom of the propanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yloxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-2-yloxy)propanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yloxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)propanoic acid: Similar structure but with the pyridine ring directly attached to the propanoic acid moiety.

    2-(Pyridin-3-yloxy)propanoic acid: Similar structure but with the oxygen atom attached to the 3-position of the pyridine ring.

Uniqueness

3-(Pyridin-2-yloxy)propanoic acid is unique due to the specific positioning of the oxygen atom and the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1453-89-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-pyridin-2-yloxypropanoic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)4-6-12-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11)

InChI Key

JLHJIHBEOBSZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCC(=O)O

Origin of Product

United States

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